Cdc7-IN-1
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Overview
Description
Cdc7-IN-1 is a potent and selective ATP-competitive inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 kinase plays a crucial role in the initiation of DNA replication and cell cycle progression. Inhibition of CDC7 kinase has been shown to induce cell death in cancer cells, making this compound a promising compound for cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdc7-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced through substitution reactions, often using reagents such as halides and amines.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cdc7-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halides and amines are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional groups .
Scientific Research Applications
Cdc7-IN-1 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of CDC7 kinase in cancer cell proliferation and survival.
DNA Replication Studies: The compound is used to investigate the mechanisms of DNA replication and the role of CDC7 kinase in this process.
Drug Development: This compound serves as a lead compound for the development of new cancer therapies targeting CDC7 kinase.
Biological Research: The compound is used to study the effects of CDC7 inhibition on cell cycle progression and DNA damage response.
Mechanism of Action
Cdc7-IN-1 exerts its effects by inhibiting the activity of CDC7 kinase. CDC7 kinase is responsible for phosphorylating the minichromosome maintenance (MCM) complex, which is essential for the initiation of DNA replication. By inhibiting CDC7 kinase, this compound disrupts DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. The compound specifically targets the ATP-binding site of CDC7 kinase, preventing its activation and subsequent phosphorylation of the MCM complex .
Comparison with Similar Compounds
Similar Compounds
Several other CDC7 kinase inhibitors have been developed, including:
PHA-767491: A dual CDC7/CDK9 kinase inhibitor with similar anti-proliferative effects.
Monzosertib (AS-0141): A selective CDC7 inhibitor currently in clinical trials for cancer therapy.
SGR-2921: Another potent CDC7 inhibitor with strong anti-tumor activity.
Uniqueness of Cdc7-IN-1
This compound is unique due to its high selectivity and potency as an ATP-competitive inhibitor of CDC7 kinase. It exhibits strong anti-proliferative effects in cancer cells with minimal toxicity to normal cells. This selectivity makes it a valuable tool for studying the specific role of CDC7 kinase in cancer and for developing targeted cancer therapies .
Properties
IUPAC Name |
ethyl 2-(2-chloroanilino)-4-hydroxy-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4/c1-2-28-21(27)17-18(26)16(10-12-11-24-19-13(12)6-5-9-23-19)29-20(17)25-15-8-4-3-7-14(15)22/h3-11,25-26H,2H2,1H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEODYFHQBZJNQ-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC(=C1O)/C=C/2\C=NC3=C2C=CC=N3)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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